Product packaging for Chlorocyclohexane-d11(Cat. No.:)

Chlorocyclohexane-d11

Cat. No.: B037953
M. Wt: 129.67 g/mol
InChI Key: UNFUYWDGSFDHCW-KAFHOZLVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorocyclohexane-d11 is a high-purity, perdeuterated analog of chlorocyclohexane, where eleven hydrogen atoms are replaced with deuterium (98 atom % D). This isotopic labeling makes it an indispensable tool in advanced organic and analytical chemistry research. Its primary application lies in elucidating complex reaction mechanisms. The deuterium atoms act as tracers, allowing researchers to track the fate of specific hydrogen atoms throughout a reaction sequence using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this compound is critical for studying the Kinetic Isotope Effect (KIE); the significant change in reaction rate observed when a C-H bond is replaced with a C-D bond provides key evidence on whether bond cleavage is the rate-determining step. The compound also serves as a premier model system for stereochemical and conformational analysis. The well-defined cyclohexane ring allows for detailed investigation of conformational equilibria and the spatial arrangement of atoms during nucleophilic substitution and elimination reactions, helping to determine stereochemical pathways. Key Physical Properties: • CAS Number: 119206-70-1 • Molecular Formula: C₆D₁₁Cl • Molecular Weight: 129.67 g/mol • Boiling Point: 142 °C • Melting Point: -44 °C • Density: 1.091 g/mL at 25 °C This product is intended for research purposes only, including use as a reference standard in quality control, pharmaceutical development, and analytical method development. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl B037953 Chlorocyclohexane-d11

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFUYWDGSFDHCW-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Cl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Chlorocyclohexane D11

Strategies for Deuterium (B1214612) Incorporation

The synthesis of Chlorocyclohexane-d11 hinges on the effective incorporation of deuterium atoms into the cyclohexane (B81311) ring. Several methodologies can be employed to achieve this, with the choice of method often depending on the desired isotopic enrichment, scale of the reaction, and availability of starting materials.

Halogenation of Perdeuterated Cyclohexane (e.g., Cyclohexane-d12)

The most direct and widely utilized method for the synthesis of this compound is the halogenation of perdeuterated cyclohexane (Cyclohexane-d12). chemicalbook.com This approach ensures that the resulting product has a high degree of deuteration, as the deuterium atoms are already incorporated into the starting material.

Radical Chlorination: A common laboratory-scale method involves the free-radical chlorination of Cyclohexane-d12. This reaction is typically initiated by a radical initiator, such as azoisobutyronitrile (AIBN), and employs a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction proceeds through a chain mechanism involving the abstraction of a deuterium atom from the cyclohexane ring by a chlorine radical, followed by the reaction of the resulting deuterated cyclohexyl radical with a chlorine source.

Photochemical Chlorination: Another approach involves the photochemical chlorination of Cyclohexane-d12. This method utilizes ultraviolet (UV) light to initiate the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals, which then react with the deuterated cyclohexane. This method can offer good control over the reaction conditions.

Industrial Production: On an industrial scale, the liquid-phase chlorination of Cyclohexane-d12 is employed. This process often involves the intermittent addition of chlorine gas to Cyclohexane-d12 in the presence of a catalyst at elevated temperatures, typically ranging from 30 to 80 degrees Celsius.

Method Reagents/Conditions Key Features
Radical ChlorinationCyclohexane-d12, SO₂Cl₂, AIBNGood for laboratory scale, proceeds via a radical chain mechanism.
Photochemical ChlorinationCyclohexane-d12, Cl₂, UV lightInitiated by light, offers control over reaction initiation.
Industrial Liquid-Phase ChlorinationCyclohexane-d12, Cl₂, Catalyst, 30-80°CSuitable for large-scale production, involves catalytic process.

Hydrogen Isotope Exchange (HIE) Methods for Deuterium Labeling

Hydrogen Isotope Exchange (HIE) represents a powerful strategy for introducing deuterium into organic molecules. academie-sciences.frmdpi.com While less commonly reported specifically for the synthesis of this compound from its non-deuterated counterpart, the principles of HIE could be applied. These methods typically involve the use of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium atoms on the cyclohexane ring.

Metal-Catalyzed HIE: Transition metal catalysts, such as platinum, palladium, rhodium, and iridium complexes, are known to catalyze H/D exchange reactions on various organic substrates. academie-sciences.frmdpi.comrsc.org For instance, a palladium catalyst on carbon (Pd/C) in the presence of D₂O can be used for selective H-D exchange. mdpi.com The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source.

Acid/Base-Catalyzed HIE: In some cases, acid or base catalysis can promote H/D exchange, particularly for protons in specific chemical environments. However, for an unactivated alkane like cyclohexane, this method is generally less effective without a suitable catalyst.

It is important to note that achieving high levels of deuteration (d11) through HIE on chlorocyclohexane (B146310) would be challenging due to the potential for side reactions and the difficulty in exchanging all eleven hydrogen atoms with high efficiency. This method is more commonly employed for introducing a smaller number of deuterium labels.

Dehalogenative Deuteration Approaches in Organic Halides

Dehalogenative deuteration is a synthetic strategy that involves the replacement of a halogen atom with a deuterium atom. nih.govclearsynth.com This approach could be theoretically applied to the synthesis of this compound, for example, by starting with a di- or poly-chlorinated cyclohexane derivative and selectively replacing chlorine atoms with deuterium.

Reductive Dehalogenation with a Deuterium Source: This method typically involves a reducing agent and a deuterium source. For instance, a di-chlorinated cyclohexane could be treated with a reducing metal, such as zinc, in the presence of a deuterium source like D₂O. nih.gov The reaction would proceed through the reduction of the carbon-chlorine bond and subsequent quenching of the resulting intermediate with a deuterium ion.

Catalytic Dehalogenative Deuteration: More advanced methods utilize transition metal catalysts, such as palladium or copper, to facilitate the dehalogenative deuteration of organic halides. chemrxiv.orgsemanticscholar.org These reactions often employ deuterium gas or deuterated solvents as the deuterium source and can proceed under milder conditions with high efficiency.

This approach would require a readily available di- or poly-chlorinated cyclohexane precursor and careful control of the reaction conditions to achieve the desired level of deuteration and avoid over-reduction.

Purity and Isotopic Enrichment Considerations in Synthesis

The utility of this compound is directly linked to its chemical and isotopic purity. Therefore, careful consideration of these factors during and after synthesis is crucial.

Chemical Purity: The final product must be free from starting materials, reagents, and byproducts. Purification techniques such as distillation are commonly employed to achieve high chemical purity, taking advantage of the boiling point difference between Chlorocyclohexane (142 °C) and potential impurities like Cyclohexane (80.7 °C). google.com

Isotopic Enrichment: Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position. For this compound, a high atom % D is desirable, with commercially available standards often exceeding 98 atom % D. cdnisotopes.com

The isotopic enrichment of the final product is primarily determined by the isotopic purity of the starting materials (e.g., Cyclohexane-d12) and the reaction mechanism. Methods starting from perdeuterated precursors generally yield higher and more uniform isotopic enrichment.

Analytical Determination of Purity and Isotopic Enrichment: Several analytical techniques are employed to verify the purity and isotopic enrichment of this compound:

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. nih.govrsc.org By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the distribution of deuterium can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the structure of the molecule and assessing the degree and position of deuteration. rsc.org The absence or significant reduction of proton signals in ¹H NMR and the presence of corresponding deuterium signals in ²H NMR provide direct evidence of isotopic labeling.

The following table summarizes the key analytical techniques and their roles in quality control:

Analytical Technique Information Provided
Mass Spectrometry (MS)Determination of isotopic enrichment by analyzing mass distribution. nih.govrsc.org
Nuclear Magnetic Resonance (NMR)Structural confirmation and assessment of the degree and regioselectivity of deuteration. rsc.org
Gas Chromatography (GC)Separation and quantification of chemical impurities.

Conformational Analysis and Dynamics of Chlorocyclohexane D11

Kinetic and Thermodynamic Aspects of Chair-Chair Interconversion in Chlorocyclohexane-d11

The conformational preference of a substituent on a cyclohexane (B81311) ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position. nih.gov For most substituents, the equatorial position is favored due to lower steric strain from 1,3-diaxial interactions, resulting in a positive A-value. libretexts.orgpressbooks.pub

The substitution of hydrogen with deuterium (B1214612) can influence conformational equilibria. d-nb.info This phenomenon, known as a steric isotope effect, arises from the slightly shorter C-D bond length compared to the C-H bond and the lower zero-point vibrational energy of the C-D bond. While the effect for a single deuterium atom is small, in a perdeuterated system like this compound, the cumulative effect can subtly alter the thermodynamic balance between the axial and equatorial conformers. Studies on other deuterated systems have shown that deuteration can significantly shift the equilibrium, often favoring more ordered, static states. d-nb.info For the non-deuterated chlorocyclohexane (B146310), the A-value for the chlorine substituent indicates a preference for the equatorial position.

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)
-F0.28
-Cl0.53
-Br0.48
-I0.47
-CH₃1.7
-C(CH₃)₃>4.5
This table presents generally accepted A-values for substituents on a standard cyclohexane ring for context. nih.gov

The kinetics of the ring inversion in cyclohexane derivatives can be meticulously studied using dynamic NMR spectroscopy, particularly with deuterated compounds like cyclohexane-d11. acs.org At room temperature, the chair-chair interconversion is so rapid that NMR spectroscopy shows only a single, averaged signal for the protons. wikipedia.org However, at very low temperatures (e.g., -100 °C), this flipping process slows down sufficiently to allow for the distinct observation of signals from the axial and equatorial protons in cyclohexane-d11. masterorganicchemistry.commasterorganicchemistry.com

By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the kinetic parameters for the ring inversion. For cyclohexane-d11, rate constants have been calculated over a wide temperature range, allowing for the determination of the activation parameters for the chair-to-boat process. acs.org The highest energy point on this pathway is the half-chair conformation, which represents the transition state for the interconversion. masterorganicchemistry.com

Table 2: Kinetic Parameters for Chair-to-Boat Interconversion in Cyclohexane-d11

ParameterValue
ΔFcb (Free Energy of Activation)10.2 kcal/mol (at -60 °C)
ΔH (Enthalpy of Activation)10.8 kcal/mol
ΔS*cb (Entropy of Activation)+2.8 cal/mol·K
Data derived from NMR line-shape and double-resonance studies. acs.org

Axial-Equatorial Isomerism in Monosubstituted Deuterated Cyclohexanes

In monosubstituted cyclohexanes, two distinct chair conformers exist in equilibrium: one with the substituent in an axial position and one with it in an equatorial position. masterorganicchemistry.com These are conformational isomers, or conformers, that rapidly interconvert at room temperature. pressbooks.pub For most substituents, the conformer with the substituent in the more spacious equatorial position is energetically favored and therefore more populated at equilibrium. libretexts.org The axial position forces the substituent into close proximity with the two other axial hydrogens on the same side of the ring (1,3-diaxial interactions), creating steric strain. libretexts.org

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for exploring the conformational landscapes of molecules like this compound. researchcorridor.orgbyu.edu These methods can calculate the relative energies of different conformations and the energy barriers for interconversion, offering a detailed picture that complements experimental findings. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.comcardiff.ac.uk It has been successfully applied to study the conformational equilibria of substituted cyclohexanes, including chlorocyclohexane. researchgate.net Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-31+G*), can accurately calculate the energies of the chair, boat, and twist-boat conformations, as well as the transition states that connect them. researchgate.net These calculations allow for the theoretical determination of A-values and activation barriers for ring inversion, which generally show good agreement with experimental data. researchgate.net DFT is also used to analyze orbital interactions that may stabilize certain conformations or transition states. escholarship.org

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. ucsb.edu MM calculations are based on force fields, which are sets of parameters that define the energy of a molecule as a function of its geometry (bond lengths, angles, torsions, and non-bonded interactions). acs.orgucsb.edu Methods like MM3 have been shown to accurately reproduce molecular structures and calculate the energy differences between conformers for monochloroalkanes, including chlorocyclohexane. acs.org Due to their lower computational cost compared to quantum methods, MM calculations are well-suited for exploring the potential energy surface of larger molecules. ucsb.edu

Ab initio calculations, on the other hand, are based entirely on quantum mechanics without the use of empirical parameters. ucsb.eduic.ac.uk Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate results, though they are more computationally demanding. researchgate.net Both MM and ab initio methods are employed to model the conformational preferences in this compound, providing a theoretical framework for understanding the influence of the chlorine substituent and deuteration on the molecule's structure and dynamics. acs.orgresearchgate.net

Mechanistic Studies Utilizing Chlorocyclohexane D11

Kinetic Isotope Effects (KIE) in Cyclohexyl Halide Reactions

Kinetic isotope effects are a cornerstone of mechanistic investigation, revealing which bonds are broken or formed in the rate-determining step of a reaction. openochem.orgcore.ac.uk The mass difference between hydrogen and deuterium (B1214612) is significant enough to cause measurable changes in reaction rates, with C-H bonds typically reacting faster than the stronger C-D bonds. wikipedia.orglibretexts.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. openochem.orgwikipedia.orglibretexts.org These effects, though smaller than primary KIEs, provide detailed information about changes in hybridization and the electronic environment of the transition state. princeton.eduias.ac.in

α-Deuterium KIE: This effect arises from deuterium substitution at the carbon atom undergoing the reaction (the α-carbon). For chlorocyclohexane (B146310), this would be the carbon atom bonded to chlorine. The magnitude of the α-KIE can distinguish between SN1 and SN2 mechanisms. In an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This leads to a "normal" KIE (kH/kD > 1), typically around 1.15-1.25, because the out-of-plane bending vibrations are less constrained in the sp2 state. wikipedia.orgias.ac.in Conversely, in an SN2 reaction, the α-carbon is in a more crowded, sp2-like transition state, which can lead to an inverse KIE (kH/kD < 1) or a value close to unity. wikipedia.orgias.ac.inannualreviews.org

β-Deuterium KIE: This effect results from isotopic substitution on the carbon adjacent to the reaction center (the β-carbon). In SN1 reactions, a small normal KIE (kH/kD > 1) is often observed due to hyperconjugation, where the C-H (or C-D) bond helps to stabilize the developing positive charge of the carbocation in the transition state. libretexts.orgias.ac.in Since C-H bonds are better electron donors through hyperconjugation than C-D bonds, the hydrogen-containing compound reacts faster.

Reaction TypeIsotope PositionTypical kH/kD ValueInterpretation
SN1α-deuterium~1.15 - 1.25Change from sp3 to sp2 hybridization, indicating carbocation formation. wikipedia.orgias.ac.in
SN2α-deuterium~0.95 - 1.05Crowded sp2-like transition state. ias.ac.inannualreviews.org
SN1β-deuterium> 1 (small)Hyperconjugative stabilization of the transition state. libretexts.orgias.ac.in
E2β-deuterium~6 - 8Primary KIE indicating C-H bond cleavage in the rate-determining step. openochem.orgprinceton.edu

The precise values of KIEs offer a window into the geometry and electronic nature of the transition state. core.ac.uknih.govufl.edu For example, in SN1 solvolysis reactions, an α-deuterium KIE of around 1.22 is considered maximal, suggesting a fully formed carbocation and a transition state that closely resembles this intermediate. wikipedia.org Values lower than this can indicate a less developed carbocation character in the transition state or a contribution from other mechanisms. The combination of α and β KIEs can paint a more complete picture. For instance, a significant α-KIE coupled with a β-KIE greater than one strongly supports a mechanism with substantial carbocation character, typical of SN1 or E1 pathways. researchgate.net Theoretical models are often used alongside experimental KIE data to refine the proposed structure of the transition state. nih.gov

Elucidation of Reaction Pathways

The distinct mechanistic pathways of substitution and elimination reactions can be effectively distinguished and characterized using deuterated substrates like chlorocyclohexane-d11.

Nucleophilic substitution reactions of haloalkanes can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. savemyexams.comorganic-chemistry.org

SN1 Reactions: These are two-step reactions where the rate-determining step is the formation of a carbocation. byjus.comyoutube.com They are favored for tertiary alkyl halides and in polar protic solvents. organic-chemistry.orgbyjus.com The use of this compound allows for the measurement of secondary α- and β-KIEs. A large α-KIE (>1.15) would be strong evidence for an SN1 pathway, confirming the change in hybridization to sp2 at the carbocation center. wikipedia.orgias.ac.inrsc.org

SN2 Reactions: This is a one-step, concerted reaction where the nucleophile attacks as the leaving group departs. savemyexams.combyjus.com It is favored for primary alkyl halides. organic-chemistry.orgyoutube.com For a secondary halide like chlorocyclohexane, the SN2 pathway is possible. An α-KIE value close to 1 or slightly inverse (kH/kD < 1) would support an SN2 mechanism, indicating a crowded transition state with no significant change in hybridization towards a planar carbocation. wikipedia.organnualreviews.org

Elimination reactions of cyclohexyl halides are highly dependent on stereochemistry.

E1 Reactions: Similar to SN1, the E1 reaction proceeds through a carbocation intermediate in a two-step process. stackexchange.com The rate is dependent only on the concentration of the substrate. The same secondary KIEs that point to an SN1 mechanism (large α-KIE) would also support an E1 pathway, as they share the same rate-determining step. princeton.edu The subsequent deprotonation of a β-hydrogen is fast and does not affect the rate.

E2 Reactions: The E2 mechanism is a concerted, one-step process requiring a specific stereochemical arrangement known as anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. iitk.ac.inmasterorganicchemistry.comopenstax.org In cyclohexane (B81311) systems, this translates to a requirement for both the β-hydrogen and the chlorine to be in axial positions. iitk.ac.inlibretexts.orgyoutube.com The use of this compound with deuterium at specific β-positions allows for definitive confirmation of this stereochemical requirement. masterorganicchemistry.com A large primary KIE will only be observed if the axially positioned deuterium is removed, providing clear evidence for the E2 mechanism and its strict geometric constraints. libretexts.orgmasterorganicchemistry.com If the deuterium is in an equatorial position, it cannot be removed in an E2 reaction, and no primary KIE will be observed for its cleavage. chemistrysteps.com

Elimination Reactions (E1 and E2) with Deuterated Cyclohexanes

Homolytic C-Cl Bond Activation and Radical Intermediates

Beyond elimination reactions, this compound is also valuable in studying reactions that proceed through radical intermediates. The homolytic activation of the carbon-chlorine bond is a key step in many such processes.

Research has shown that certain transition metal complexes can activate the C(sp³)–Cl bond of chlorocyclohexane. For example, a rhodium(I) pincer complex has been observed to react with chlorocyclohexane, leading to the formation of cyclohexene (B86901) and a rhodium(III) hydride species. nih.govcsic.es The proposed mechanism for this transformation involves the homolytic cleavage of the C-Cl bond. nih.gov This process begins with a chlorine atom abstraction by the rhodium complex, generating a rhodium(II) metalloradical and a cyclohexyl radical intermediate. nih.gov

The use of this compound in such studies would allow researchers to trace the fate of the deuterated cyclohexyl radical. For example, by analyzing the deuterium distribution in the resulting products (such as deuterated cyclohexene and cyclohexane), one can gain a deeper understanding of subsequent reaction steps, such as hydrogen (or deuterium) atom abstraction or disproportionation reactions involving the radical intermediate.

ReactantCatalyst/ReagentProposed IntermediateKey Observation
ChlorocyclohexaneRhodium(I) pincer complexCyclohexyl radical, Rh(II) metalloradicalHomolytic C-Cl bond cleavage nih.gov
ChlorocyclohexaneRhodium(I) pincer complex with reducing agentCyclohexyl radicalDehalogenation to cyclohexane csic.es

Spectroscopic Characterization and Elucidation of Chlorocyclohexane D11

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure and dynamics of molecules. In the context of chlorocyclohexane-d11, both deuterium (B1214612) (²H) and proton (¹H) NMR play crucial roles in understanding its stereochemistry and conformational behavior.

Deuterium NMR (²H NMR) for Stereochemical and Conformational Assignments

Deuterium (²H) NMR spectroscopy is particularly useful for the stereochemical and conformational analysis of this compound. The substitution of hydrogen with deuterium simplifies the resulting spectra and allows for more straightforward interpretation. In this compound, the deuterium atoms provide a spectroscopic handle to investigate the orientation of the chlorine substituent on the cyclohexane (B81311) ring.

The chair conformation of cyclohexane derivatives results in two distinct environments for substituents: axial and equatorial. These two conformers are in rapid equilibrium at room temperature. However, at low temperatures, this ring flip can be slowed or stopped, allowing for the individual observation of the axial and equatorial conformers by NMR.

In the case of this compound, ²H NMR can be used to distinguish between the axial and equatorial conformers. The chemical shifts of the deuterium nuclei are sensitive to their local electronic environment, which differs between the two conformations. This allows for the determination of the relative populations of the axial and equatorial conformers and the elucidation of the conformational preference of the chlorine atom. Research has shown that the equatorial conformation is generally more stable for chlorocyclohexane (B146310). scispace.com

Proton NMR (¹H NMR) in Dynamic NMR Studies of Ring Flipping

While this compound is extensively deuterated, it may still contain residual protons, or specific protonated sites can be introduced for study. Proton (¹H) NMR is a key technique for studying the dynamic process of ring inversion in cyclohexane and its derivatives. researchgate.net This process, known as the chair-boat-chair interconversion, involves the flipping of the cyclohexane ring, which interchanges the axial and equatorial positions. wikipedia.org

At room temperature, this ring flip is very fast on the NMR timescale, resulting in a single, averaged signal for the axial and equatorial protons. wikipedia.org However, as the temperature is lowered, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature, the single peak broadens and then splits into two distinct sets of signals corresponding to the now-resolved axial and equatorial protons. wikipedia.org

By analyzing the changes in the ¹H NMR spectrum as a function of temperature (a technique called dynamic NMR or DNMR), kinetic parameters for the ring-flipping process can be determined. researchgate.net This includes the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. For cyclohexane-d11, kinetic parameters for the chair-to-boat process have been determined using line-shape analysis and double resonance methods in ¹H NMR studies. researchgate.net These studies provide fundamental insights into the energy barriers and conformational pathways of ring inversion. researchgate.net

Table 1: Representative ¹H NMR Data for Chlorocyclohexane chemicalbook.com

AssignmentChemical Shift (ppm)Coupling Constants (Hz)
A4.003J(A,B) = 4.0, J(A,D) = 9.6
B2.062
C1.80J(C,D) = 3.6
D1.660
E1.54
F1.36
G1.30
Note: Data is for the non-deuterated analogue, chlorocyclohexane, in CDCl₃ at 399.65 MHz. The assignments correspond to different proton environments in the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a valuable tool for investigating the conformational isomers of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and the nature of its chemical bonds.

Differentiation and Quantification of Axial and Equatorial Conformers

Both the axial and equatorial conformers of chlorocyclohexane have distinct vibrational spectra. scispace.com Although many of the fundamental modes for both conformers coincide, certain vibrations, particularly those involving the carbon-chlorine (C-Cl) stretching and various skeletal bending modes, are sensitive to the conformational state. scispace.com This allows for the differentiation of the axial and equatorial forms.

For instance, in the non-deuterated chlorocyclohexane, a band at 684 cm⁻¹ has been attributed to the axial conformer, while other specific bands are characteristic of the more stable equatorial conformer. acs.org By analyzing the intensities of these characteristic bands in the IR or Raman spectrum, it is possible to determine the relative populations of the two conformers in a given sample. nih.govrsc.org This quantification is crucial for understanding the conformational equilibrium and the thermodynamic parameters that govern it. Studies have shown that for chlorocyclohexane, the equatorial conformer is the predominant form in the liquid state. scispace.com

Table 2: Selected Vibrational Frequencies for Chlorocyclohexane Conformers acs.org

Vibrational ModeAxial Conformer (cm⁻¹)Equatorial Conformer (cm⁻¹)
C-Cl Stretch684Not explicitly stated in the provided context
Other characteristic bands--
Note: Specific frequencies for the equatorial conformer and other modes are not detailed in the provided search results but are known to differ from the axial form.

Analysis of Solvent-Dependent Vibrational Dynamics

The vibrational spectrum of this compound, and the equilibrium between its conformers, can be influenced by the solvent environment. acs.orgrsc.orgbris.ac.uk Solvent-solute interactions can stabilize one conformer over the other, leading to shifts in the conformational equilibrium. acs.org Raman spectroscopy is particularly well-suited for studying these solvent effects. acs.org

By recording the Raman spectra of this compound in a variety of solvents with different polarities and properties, researchers can investigate how intermolecular forces affect the vibrational dynamics. amazonaws.com For example, changes in the position, width, and intensity of the conformationally sensitive bands can provide information about the nature and strength of the interactions between the solute and the solvent molecules. This analysis helps to build a more complete picture of the molecule's behavior in solution. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ijprajournal.com For this compound, MS is primarily used for its identification and to confirm its isotopic purity. nih.gov The deuteration of the molecule results in a distinct molecular weight compared to its non-deuterated counterpart, which is readily determined by MS.

The molecular weight of this compound is approximately 129.67 g/mol , while the monoisotopic mass is 129.1239723 Da. nih.gov This precise mass measurement is a key identifier for the compound.

In broader applications, mass spectrometry is used in various fields where isotopically labeled compounds like this compound are employed. These applications include:

Metabolic Studies: In biological research, deuterium-labeled compounds are used to trace the metabolic pathways of drugs and other substances. The isotopic label allows researchers to follow the fate of the molecule within a biological system using mass spectrometry to analyze the metabolites.

Environmental Analysis: Isotopically labeled compounds can be used in environmental science to study the transport, fate, and transformation of pollutants. lcms.cz

Reaction Mechanism Studies: The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can be studied using mass spectrometry to elucidate reaction mechanisms.

While mass spectrometry provides crucial information about the molecular weight and isotopic composition of this compound, it is often used in conjunction with other techniques like chromatography for the analysis of complex mixtures. ijprajournal.com

Precise Mass Determination and Isotopic Purity Verification

The accurate characterization of this compound is fundamental to its application in scientific research. High-resolution mass spectrometry is employed to determine its precise mass, which confirms the incorporation of eleven deuterium atoms. The monoisotopic mass of this compound has been calculated to be 129.1239723 Da. nih.gov

Isotopic purity is a critical parameter, ensuring that the observed effects in experimental studies are attributable to the deuterated species. Commercial suppliers typically guarantee a high level of deuterium incorporation. The isotopic purity of this compound is commonly specified as 98 atom % D. cymitquimica.comsigmaaldrich.com This level of enrichment is crucial for minimizing interference from the non-deuterated isotopologue in sensitive analytical applications.

Table 1: Mass and Purity Data for this compound

ParameterValueReference
Molecular FormulaC₆D₁₁Cl cymitquimica.com
Molecular Weight129.67 g/mol sigmaaldrich.com
Monoisotopic Mass129.1239723 Da nih.gov
Isotopic Purity98 atom % D cymitquimica.comsigmaaldrich.com

Tracer Applications in Reaction Mechanism Investigations

This compound is extensively utilized as a tracer compound in studies aimed at elucidating chemical reaction mechanisms. cymitquimica.com The substitution of hydrogen with deuterium, a heavier and stable isotope, introduces a significant mass change that can alter the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides profound insights into the transition states and rate-determining steps of a reaction.

By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can determine whether a specific C-H (or C-D) bond is broken in the rate-limiting step. This methodology is particularly valuable for investigating mechanisms such as nucleophilic substitutions and radical processes, allowing for the detailed mapping of reaction pathways. cymitquimica.com The presence of the deuterium atoms serves as a label, enabling scientists to track the fate of the molecule through complex transformations. medchemexpress.com

Photoelectron Spectroscopy (PES) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a powerful analytical technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. libretexts.org The sample is irradiated with high-energy photons, typically from a UV source (UPS) for valence electrons or an X-ray source (XPS) for core electrons. seriius.com The energy of the incoming photon (hν) is known, and by measuring the kinetic energy of the emitted photoelectron (KE), the binding energy (BE) of the electron can be determined according to the equation BE = hν - KE. libretexts.org

The resulting photoelectron spectrum provides a map of the molecular orbital energies. libretexts.org For chlorocyclohexane, PES can distinguish between the different electronic states of the molecule, including those associated with the chlorine atom and the cyclohexane ring. psi.chresearchgate.net Although studies may focus on the non-deuterated form, the electronic structure is not significantly altered by deuteration, making the data broadly applicable. This technique reveals detailed information about bonding and the relative energies of occupied molecular orbitals, which is fundamental to understanding the molecule's chemical reactivity. libretexts.orgseriius.com

Compound Index

Advanced Research Applications and Future Perspectives

Chlorocyclohexane-d11 as a Spectroscopic Probe for Intermolecular Interactions

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) are essential techniques for studying the structure, dynamics, and interactions of molecules. nih.gov The substitution of hydrogen with the heavier deuterium (B1214612) isotope in this compound significantly alters its vibrational frequencies, a phenomenon known as the kinetic isotope effect. researchgate.net This isotopic shift is foundational to its use as a spectroscopic probe.

In vibrational spectroscopy (such as Infrared and Raman), the C-D (carbon-deuterium) bonds vibrate at lower frequencies than C-H (carbon-hydrogen) bonds due to the increased mass of deuterium. This separation of vibrational bands simplifies complex spectra, allowing researchers to isolate and analyze specific molecular motions without interference from overlapping C-H signals. acs.org By observing how the C-D vibrational frequencies of this compound shift in the presence of other molecules (solvents or solutes), researchers can gain quantitative information about the nature and strength of intermolecular interactions, such as van der Waals forces and hydrogen bonds. nih.govresearchgate.net

Similarly, in NMR spectroscopy, deuteration is a common strategy to simplify spectra and study molecular conformation and dynamics. nih.govresearchgate.netosti.gov The use of deuterated cyclohexane (B81311) derivatives has been instrumental in determining conformational equilibria. acs.org For this compound, the replacement of hydrogen with deuterium eliminates most of the proton signals, allowing for focused study of the remaining protons or for its use as a non-interfering solvent in studies of other molecules. The subtle changes in the chemical shifts of any remaining protons or of other nuclei (like ¹³C) can provide detailed information about the local molecular environment and intermolecular associations. rsc.org

Table 1: Illustrative Isotopic Effect on Vibrational Frequencies

Vibrational ModeTypical Frequency Range (C-H)Approximate Frequency Range (C-D)Spectroscopic Implication
C-H/C-D Stretching2850-3000 cm⁻¹2100-2250 cm⁻¹Clear separation of deuterated and non-deuterated signals, reducing spectral congestion.
C-H/C-D Bending1350-1480 cm⁻¹~1000-1100 cm⁻¹Allows for unambiguous assignment of bending modes and study of conformational changes.

Contribution to the Development of Force Fields and Quantum Chemical Models

Molecular mechanics (MM) force fields are computational models that estimate the potential energy of a molecular system, forming the backbone of molecular dynamics (MD) simulations. wikipedia.org The accurate representation of molecular behavior in these simulations depends on the quality of the force field parameters. While isotopic substitution does not change the underlying potential energy surface under the Born-Oppenheimer approximation, it does alter intramolecular vibrations, which can subsequently influence intermolecular interactions. nih.govresearchgate.netosti.gov

The development of accurate force fields for deuterated compounds like this compound presents a specific challenge. Research has shown that simply substituting the mass of hydrogen with that of deuterium in a standard force field is often insufficient to reproduce experimental observations. nih.govresearchgate.net This is because many force fields are parameterized using mass-dependent data, which biases the parameters towards a specific isotopologue. nih.govosti.gov

To properly capture the effects of deuteration, it is necessary to generate new MM force-field parameters that correctly describe the isotope-dependent vibrations. nih.govresearchgate.net This process relies on high-level quantum mechanical (QM) calculations to provide robust data for fitting and refinement. nih.gov By studying well-defined deuterated molecules like this compound experimentally and comparing the results to simulations, researchers can:

Validate and refine existing force fields.

Develop new parameter sets that explicitly and accurately account for isotopic effects. researchgate.net

Improve the predictive power of quantum chemical models for a wider range of chemical systems. nih.gov

The insights gained from parameterizing this compound can be extended to other deuterated molecules, contributing to the broader goal of creating more reliable and extensible force fields for biomolecular simulation and materials science. nih.govbiorxiv.org

Table 2: Conceptual Steps for Accurate Force Field Development for Deuterated Compounds

StepSimple Mass-Substitution ApproachRigorous Re-parameterization ApproachRationale
1. Initial Model Use existing force field for the non-deuterated isotopologue.Use existing force field for the non-deuterated isotopologue.Starting point for both methods.
2. Isotope Handling Change the atomic mass of H to D in the topology file.Perform new Quantum Mechanics (QM) calculations for the deuterated molecule.Simple mass change fails to capture changes in vibrational modes. QM provides accurate reference data. nih.govresearchgate.net
3. Parameter Adjustment No changes to bond, angle, or dihedral parameters.Refine bonded parameters (bond spring constants, angle bending forces) to match QM-calculated vibrational frequencies and experimental data.Ensures the model accurately reflects the altered intramolecular dynamics caused by deuteration. nih.govosti.gov
4. Validation Compare simulation results to experimental data.Compare simulation results to a wide range of experimental data (e.g., thermodynamic properties, NMR, neutron scattering).Rigorous validation ensures the force field is predictive and transferable.

Potential for Isotope-Labeled Tracer Studies in Chemical and Environmental Research

Stable isotope tracers are powerful tools for investigating a wide array of processes in chemical and environmental sciences. hutton.ac.uk By introducing a molecule with a unique isotopic signature into a system, scientists can track its movement, transformation, and fate without the need for radioactive labels. nih.govresearchgate.net this compound is well-suited for such applications due to its heavy deuterium labeling.

In chemical research, this compound can be used to study reaction mechanisms. The kinetic isotope effect (KIE), where the C-D bond breaks more slowly than a C-H bond, can provide definitive evidence for the involvement of specific hydrogen atoms in the rate-determining step of a reaction.

In environmental science, chlorinated organic compounds are a significant class of pollutants. Understanding their transport, degradation pathways, and persistence is crucial for risk assessment and remediation. This compound can serve as an excellent tracer for its non-deuterated counterpart or other similar chlorinated alicyclic hydrocarbons. Potential applications include:

Contaminant Fate and Transport: Introducing a known amount of this compound into soil or water samples allows researchers to trace its movement through the environmental matrix, distinguishing it from any pre-existing background contamination. hutton.ac.uk

Degradation Studies: By monitoring the disappearance of this compound and the appearance of its deuterated degradation products over time, scientists can determine biodegradation and abiotic degradation rates and pathways.

Bioaccumulation Assessment: Isotope tracing provides a highly sensitive method to study the uptake, distribution, and metabolism of chlorinated compounds in organisms. nih.gov

The distinct mass of this compound allows for its precise detection and quantification using mass spectrometry, even at very low concentrations, making it a powerful tool for elucidating complex environmental processes. hutton.ac.uk

Table 3: Potential Isotope-Labeled Tracer Studies Using this compound

Research AreaScientific QuestionPotential Study DesignAnalytical Technique
Environmental Chemistry What are the primary degradation pathways of chlorinated cyclohexanes in groundwater?Spike groundwater microcosms with this compound and analyze samples over time.Gas Chromatography-Mass Spectrometry (GC-MS) to identify deuterated parent and product compounds.
Reaction Mechanisms Is C-H bond cleavage involved in the rate-determining step of a specific elimination reaction?Compare the reaction rates of Chlorocyclohexane (B146310) and this compound under identical conditions.Kinetic analysis using spectroscopy or chromatography.
Ecotoxicology How is chlorocyclohexane metabolized by soil microorganisms?Incubate soil cultures with this compound and analyze both the microbial biomass and the soil extract.Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the labeled atoms through metabolic pathways.

Q & A

Q. How should researchers evaluate conflicting reports on this compound’s reactivity in photochemical studies?

  • Methodological Answer :
  • Source Hierarchy : Prioritize peer-reviewed journals over preprint repositories.
  • Experimental Replication : Reproduce key experiments with controlled light sources (e.g., UV-A vs. UV-C).
  • Meta-Analysis : Use statistical tools (e.g., Cochrane Review) to aggregate data and identify outliers .

Q. What criteria distinguish high-quality from low-quality studies on this compound’s applications in mechanistic chemistry?

  • Methodological Answer :
  • Data Transparency : Look for full spectral data (NMR, MS) in supplementary materials.
  • Error Reporting : Studies should include standard deviations for kinetic measurements.
  • Cross-Validation : Compare results with independent techniques (e.g., isotopic labeling vs. computational modeling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.